molecular formula C9H7F3O B175861 3-Methyl-5-(trifluoromethyl)benzaldehyde CAS No. 116070-39-4

3-Methyl-5-(trifluoromethyl)benzaldehyde

Cat. No. B175861
M. Wt: 188.15 g/mol
InChI Key: KFRRYUVXFZQWGS-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H7F3O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-(trifluoromethyl)benzaldehyde consists of a benzene ring with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering of the carbon atoms in the ring.


Physical And Chemical Properties Analysis

3-Methyl-5-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 188.15 . The density of this compound is 1.301 g/mL at 25 °C .

Scientific Research Applications

Application in Cross-Coupling Reactions

3-Methyl-5-(trifluoromethyl)benzaldehyde has been utilized as a monodentate transient directing group (MonoTDG) in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process facilitates the production of symmetrical and unsymmetrical 9-fluorenones with notable regioselectivities, broad functional group compatibility, and high atom economy under mild conditions through a dual carbon-hydrogen (C-H) bond activation sequence (Wang et al., 2019).

Application in Synthesis and Antioxidant Activity

The compound has also been involved in the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These compounds were synthesized using reactions with 4-(4-methylbenzoxy)benzaldehyde and analyzed for their potential in vitro antioxidant activities. The antioxidant activities were comparable to those of standard antioxidants, highlighting its significance in the field of chemistry and biochemistry (Yüksek et al., 2015).

Catalytic and Adsorption Applications

Furthermore, 3-Methyl-5-(trifluoromethyl)benzaldehyde has been implicated in the synthesis of 2D Metal-Organic Frameworks (MOFs) with potential in dye adsorption and catalytic applications. These MOFs exhibit selective adsorption rates for various dyes and show promise as catalysts for aerobic oxidation and Knoevenagel condensation reactions (Ahmad et al., 2018).

Application in Chemosensors for pH Discrimination

The compound is also used in the synthesis of chemosensors for pH, which are capable of discriminating between normal cells and cancer cells based on the pH range. This application is significant in the biomedical field, particularly for cancer diagnostics (Dhawa et al., 2020).

In Bioproduction of Benzaldehyde

3-Methyl-5-(trifluoromethyl)benzaldehyde has also been used in the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor. This method offers an environmentally friendly and consumer-preferred alternative to the chemical production of benzaldehyde (Craig & Daugulis, 2013).

Safety And Hazards

3-Methyl-5-(trifluoromethyl)benzaldehyde is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life and has long-lasting effects .

properties

IUPAC Name

3-methyl-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRYUVXFZQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629958
Record name 3-Methyl-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(trifluoromethyl)benzaldehyde

CAS RN

116070-39-4
Record name 3-Methyl-5-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116070-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution fo oxalyl chloride (2.8 ml) in 20 ml of CH2Cl2 is treated with a solution of dimethyl sulfoxide (DMSO)(5.0 ml) in 15 ml of CH2Cl2 at -60° C. as in Example 11 To this mixture is added the 3-trifluoromethyl-5-methylbenzyl alcohol (5.4 g) in CH2Cl2 (20 ml) followed by 20 ml of triethlyamine. Appropriate reaction conditions and work-up as in Example 11 afforded 3-trifluoro- methyl-5-methylbenzaldehyde.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
3-trifluoro- methyl-5-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Vachal, JL Duffy, LC Campeau… - Journal of Medicinal …, 2021 - ACS Publications
Cholesteryl ester transfer protein (CETP) represents one of the key regulators of the homeostasis of lipid particles, including high-density lipoprotein (HDL) and low-density lipoprotein (…
Number of citations: 9 pubs.acs.org

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